REACTION_CXSMILES
|
[N+:1]([C:4]([CH3:15])([CH3:14])[CH2:5][NH:6][CH2:7][C:8]([N+:11]([O-])=O)([CH3:10])[CH3:9])([O-])=O.[H][H]>[Ni].C(O)C>[NH2:11][C:8]([CH3:10])([CH3:9])[CH2:7][NH:6][CH2:5][C:4]([NH2:1])([CH3:14])[CH3:15]
|
Name
|
compound III
|
Quantity
|
21.17 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(CNCC(C)(C)[N+](=O)[O-])(C)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solution filtered through celite
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove all solvent
|
Type
|
DISTILLATION
|
Details
|
distilled at room temperature
|
Type
|
CUSTOM
|
Details
|
giving a yield of 52%
|
Name
|
|
Type
|
|
Smiles
|
NC(CNCC(C)(C)N)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |